molecular formula C12H16ClN3O4S B13046942 Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide

Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide

Cat. No.: B13046942
M. Wt: 333.79 g/mol
InChI Key: ILQJYMOAVNZDMQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazolidine derivatives This compound is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a thiadiazolidine ring with a carboxylate and dioxide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloropyridine-4-carboxylic acid with tert-butylamine to form the corresponding amide. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the thiadiazolidine ring. The final step involves oxidation using hydrogen peroxide or a similar oxidizing agent to introduce the dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.

    Substitution: The chloropyridinyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-(2-fluoropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a fluorine atom instead of chlorine.

    Tert-butyl 5-(2-bromopyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a bromine atom instead of chlorine.

    Tert-butyl 5-(2-methylpyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom in the pyridinyl moiety can influence its electronic properties and reactivity compared to its analogs with different substituents.

Properties

Molecular Formula

C12H16ClN3O4S

Molecular Weight

333.79 g/mol

IUPAC Name

tert-butyl 5-(2-chloropyridin-4-yl)-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate

InChI

InChI=1S/C12H16ClN3O4S/c1-12(2,3)20-11(17)16-7-6-15(21(16,18)19)9-4-5-14-10(13)8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

ILQJYMOAVNZDMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(S1(=O)=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

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